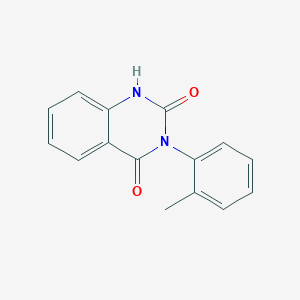
3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 2-methylphenyl group is attached to the third position of the quinazoline ring, and the compound also contains two keto groups at the 2 and 4 positions.
作用机制
Target of Action
Similar compounds such as oxadiazolones have been found to target several cysteine and serine hydrolases . Another compound, tolfenamic acid, which contains a similar 2-methylphenyl group, has been reported to target VEGFR-2 tyrosine kinase .
Mode of Action
For instance, oxadiazolones have a polypharmacological mode of action, where FabH, FphC, and AdhE play a central role . Tolfenamic acid derivatives have been shown to bind to VEGFR-2 tyrosine kinase .
Biochemical Pathways
For example, oxadiazolones have been shown to have high antibacterial potency against multidrug-resistant Staphylococcus aureus . Tolfenamic acid derivatives have been shown to inhibit cell growth by targeting the Wnt-β-catenin signaling pathway .
Pharmacokinetics
For instance, BMS-986142, a reversible BTK inhibitor, was found to have a half-life ranging from 7 to 11 hours, suggesting once-daily dosing .
Result of Action
For example, oxadiazolones have shown high antibacterial potency . Tolfenamic acid derivatives have demonstrated strong anticancer efficacy .
生化分析
Biochemical Properties
Based on its structural similarities to other quinazoline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with .
Cellular Effects
It could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the compound’s interactions with these cellular components .
Molecular Mechanism
It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . The specific mechanisms would depend on the nature of the compound’s interactions with these biomolecules .
Temporal Effects in Laboratory Settings
It could potentially exhibit changes in its effects over time, including changes in its stability, degradation, and long-term effects on cellular function . These effects would depend on the specific experimental conditions and the nature of the compound .
Dosage Effects in Animal Models
It could potentially exhibit dose-dependent effects, including threshold effects and toxic or adverse effects at high doses . The specific effects would depend on the dosage and the specific animal model used .
Metabolic Pathways
It could potentially interact with various enzymes and cofactors and influence metabolic flux or metabolite levels . The specific pathways would depend on the nature of the compound and the specific metabolic context .
Transport and Distribution
It could potentially interact with various transporters or binding proteins and influence its localization or accumulation . The specific transport and distribution patterns would depend on the nature of the compound and the specific cellular context .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The specific localization patterns would depend on the nature of the compound and the specific cellular context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-methylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Aromatic ring-substituted quinazoline derivatives.
科学研究应用
3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, lacking the 2-methylphenyl group.
2-Methylquinazoline: A derivative with a methyl group at the second position of the quinazoline ring.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the fourth position of the quinazoline ring.
Uniqueness
3-(2-Methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-(2-methylphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQTRMCHISKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
![N'-benzyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2757494.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)
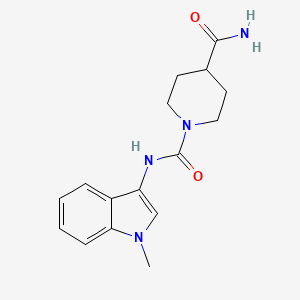
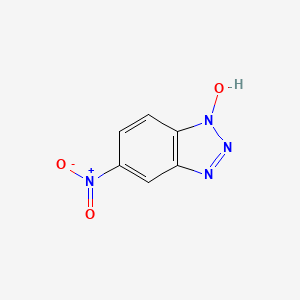
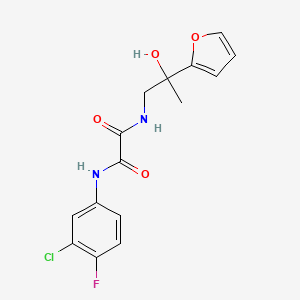
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
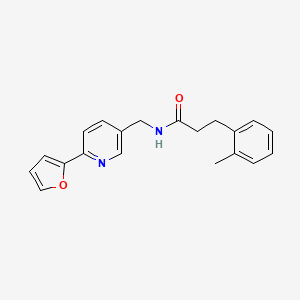
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)
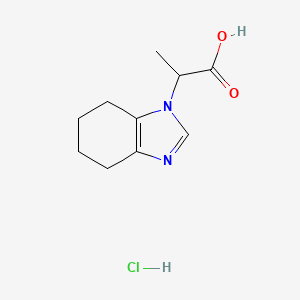
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)
